molecular formula C8H6O3 B1346917 1,3-Benzodioxole-4-carbaldehyde CAS No. 7797-83-3

1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B1346917
CAS No.: 7797-83-3
M. Wt: 150.13 g/mol
InChI Key: QZMQKPGVXNSITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-4-carbaldehyde (CAS 7797-83-3) is a chemical building block of significant interest in scientific research, particularly in the synthesis and development of novel bioactive molecules. This compound features a benzodioxole core, a structural motif prevalent in various natural products and pharmaceuticals . Its aldehyde functional group makes it a versatile intermediate for constructing more complex chemical architectures through reactions such as condensations and nucleophilic additions. Recent, cutting-edge research has highlighted the application of 1,3-benzodioxole derivatives in agrochemical discovery. A 2022 study identified a class of N-(benzo[d][1,3]dioxol-5-yl) acetamide compounds that function as potent auxin receptor agonists . These compounds, designed using computer-aided drug discovery methods targeting the TIR1 receptor, demonstrated a remarkable ability to promote primary root growth in plants like Arabidopsis thaliana and Oryza sativa (rice), with efficacy surpassing that of traditional auxins like NAA (1-naphthylacetic acid) . This positions this compound as a valuable starting point for developing new plant growth regulators aimed at enhancing root systems and crop productivity . The compound is offered with a Certificate of Analysis to ensure quality and consistency for your research applications . Intended Use & Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented is for informational purposes and is not intended as a recommendation for any specific application. Researchers should conduct their own assessments to determine the suitability for their intended purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQKPGVXNSITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228635
Record name Benzo-1,3-dioxole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7797-83-3
Record name Benzodioxole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7797-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole-4-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo-1,3-dioxole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo-1,3-dioxole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T3RQM2CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactivity and Transformation of 1,3 Benzodioxole 4 Carbaldehyde

Fundamental Reaction Pathways

1,3-Benzodioxole-4-carbaldehyde (B60654), a derivative of benzodioxole featuring a formyl group at the 4-position, is a versatile synthetic intermediate due to its reactive aldehyde group and stable aromatic core. Its chemical behavior is characterized by a variety of reaction pathways, including oxidation, reduction, and nucleophilic substitution, making it a valuable building block in the synthesis of more complex molecules.

The aldehyde functional group of this compound is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid or undergoing rearrangement depending on the reagents and conditions employed.

The oxidation of this compound to its corresponding carboxylic acid, 1,3-Benzodioxole-4-carboxylic acid (also known as piperonylic acid), is a common transformation. This reaction can be achieved with high efficiency using various oxidizing agents. For instance, the treatment of 2,3-(methylenedioxy)benzaldehyde, a synonym for this compound, with hydrogen peroxide in the presence of potassium carbonate in a methanol/water solvent system, yields piperonylic acid in high purity. chemicalbook.com Research has demonstrated that this method can achieve a high yield, as detailed in the table below. chemicalbook.com

ReactantReagentsSolventTime (hours)TemperatureYield (%)
This compoundHydrogen peroxide, Potassium carbonateMethanol/Water16Room Temperature96
Data sourced from a study on the synthesis of 1,3-Benzodioxole-4-carboxylic acid. chemicalbook.com

Other common oxidizing agents, such as potassium permanganate, can also be utilized for this conversion. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or unwanted side reactions.

Beyond simple oxidation to a carboxylic acid, this compound can undergo oxidative rearrangements, such as the Baeyer-Villiger oxidation. This reaction involves the oxidation of an aldehyde or ketone to an ester or a carboxylic acid. wikipedia.orgsigmaaldrich.com In the case of aldehydes, the reaction with a peroxyacid can lead to the formation of a carboxylic acid or a formate (B1220265) ester, which can then be hydrolyzed to a phenol. youtube.com

The selectivity of the Baeyer-Villiger oxidation of benzaldehydes is influenced by the electronic properties of the substituents on the aromatic ring. researchgate.net For benzaldehydes with electron-withdrawing groups, the formation of the corresponding benzoic acid is often favored. researchgate.net Conversely, electron-donating groups can promote the migration of the aryl group, leading to the formation of a formate ester. The 1,3-benzodioxole (B145889) moiety is generally considered electron-donating, which would favor the migration of the phenyl ring. However, the outcome can be influenced by the specific reagents and reaction conditions used. researchgate.net Enzymatic Baeyer-Villiger oxidations have also been studied and can exhibit different selectivities compared to chemical methods. researchgate.net

The aldehyde group of this compound can be readily reduced to a primary alcohol.

The reduction of this compound yields 1,3-Benzodioxole-4-methanol, also known as piperonyl alcohol. This transformation is typically accomplished using common reducing agents. While specific literature detailing the reduction of the 4-carbaldehyde isomer is not prevalent, the reduction of the closely related isomer, piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), provides insight into the expected reactivity. For example, piperonal can be effectively reduced to piperonyl alcohol in high yield using diisobutylaluminium hydride (DIBAL-H) in dichloromethane (B109758) at low temperatures. chemicalbook.com Other reducing agents like sodium borohydride (B1222165) are also commonly employed for this type of aldehyde reduction.

ReactantReagentSolventTemperature (°C)Yield (%)
Piperonal (isomer)Diisobutylaluminium hydride (DIBAL-H)Dichloromethane-7889
Data from a study on the synthesis of piperonyl alcohol from its isomer, piperonal, illustrating a common reduction method for this class of compounds. chemicalbook.com

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for a variety of carbon-carbon bond-forming reactions and other substitutions.

A prominent example of a nucleophilic addition reaction involving aldehydes is the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. organic-chemistry.org The reaction of this compound with an appropriate phosphorus ylide would result in the formation of a substituted styrene (B11656) derivative, where the carbonyl oxygen is replaced by a carbon-carbon double bond. The stereochemistry of the resulting alkene (E or Z isomer) is dependent on the nature of the substituents on the ylide. organic-chemistry.org

Furthermore, nucleophilic substitution can occur on the benzodioxole ring itself, particularly if suitable leaving groups are present. For instance, a halogenated derivative, such as a chloro-substituted this compound, can undergo nucleophilic displacement of the halogen atom.

Nucleophilic Substitution Reactions

Aldehyde Activation and Electrophilicity

The reactivity of this compound is fundamentally influenced by the electronic properties of its structure. The benzodioxole ring, being electron-withdrawing, enhances the electrophilicity of the aldehyde carbon. This heightened electrophilicity makes the aldehyde group a prime target for nucleophilic attack, a key step in many of its synthetic applications.

The activation of the aldehyde group can be further modulated by various factors. For instance, the choice of solvent can play a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF), are known to stabilize the transition states in reactions involving nucleophiles like amines or Grignard reagents. This stabilization can lead to higher reaction yields compared to reactions carried out in less polar solvents like tetrahydrofuran (B95107) (THF).

Furthermore, the introduction of substituents onto the benzodioxole ring can significantly alter the compound's reactivity. For example, the presence of an electron-withdrawing group like chlorine at the 5-position increases the electrophilicity of the aldehyde, making it more reactive towards nucleophiles. Conversely, electron-donating groups would be expected to decrease its reactivity.

Regioselectivity and Stereoselectivity in Substitutions

In reactions involving substitution on the aromatic ring, the directing effects of the existing substituents play a critical role in determining the position of the incoming group. The Vilsmeier-Haack reaction, a common method for formylation, demonstrates good regioselectivity, introducing the aldehyde group at the 4-position of the 1,3-benzodioxole ring. This selectivity is governed by both electronic and steric factors.

Stereoselectivity becomes a key consideration in reactions where new chiral centers are formed. While the parent molecule, this compound, is achiral, its reactions can lead to the formation of stereoisomers. ncats.io The specific stereochemical outcome of such reactions is often influenced by the reaction conditions, the nature of the reactants, and the presence of any chiral catalysts or auxiliaries.

Advanced Reaction Chemistry

Condensation Reactions

This compound readily participates in condensation reactions, a class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. A notable example is its reaction with hydrazines to form hydrazones. For instance, the reaction with 4-nitrophenylhydrazine (B89600) in the presence of an acid catalyst yields (E)-1,3-Benzodioxole-5-carbaldehyde 4-nitrophenylhydrazone. researchgate.net

These condensation reactions are valuable for creating new carbon-nitrogen bonds and for the synthesis of various heterocyclic compounds. The resulting products often serve as intermediates for more complex molecular architectures.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful tool for the construction of cyclic compounds. This compound and its derivatives can participate in such reactions. For instance, the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile, is a prominent example. wikipedia.org A derivative of 1,3-benzodioxole has been shown to undergo a 1,3-dipolar cycloaddition with phenylacetylene (B144264) to form a 1,2,3-triazole derivative. researchgate.net

These cycloaddition reactions are highly valued for their ability to stereoselectively and regioselectively form five-membered heterocyclic rings, which are common motifs in biologically active molecules. wikipedia.org

Metal-Catalyzed Transformations

Metal-catalyzed reactions have become indispensable in modern organic synthesis, and this compound and its derivatives are amenable to such transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed. mdpi.com In one study, a bromo-substituted derivative of 1,3-benzodioxole underwent a Suzuki-Miyaura coupling with various boronic acids in the presence of a palladium catalyst to yield a range of biaryl compounds. researchgate.net

These metal-catalyzed transformations are highly efficient for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules that would be difficult to prepare using classical methods.

Reactions involving the 1,3-Benzodioxole Ring System

The 1,3-benzodioxole ring system itself can undergo various chemical transformations. Electrophilic aromatic substitution reactions are common, with the position of substitution being directed by the existing groups on the ring. The Vilsmeier-Haack reaction, as mentioned earlier, is a prime example of an electrophilic substitution that introduces a formyl group onto the ring.

The stability of the benzodioxole ring allows it to be carried through many reaction sequences, making it a valuable structural component in multi-step syntheses.

Derivatives and Analogues of 1,3 Benzodioxole 4 Carbaldehyde

Structural Analogs within the Benzodioxole Family

The benzodioxole family encompasses a range of compounds where the position of the formyl group and the presence of other substituents on the aromatic ring give rise to a variety of structural isomers and derivatives. These structural modifications can significantly influence the chemical reactivity and physical properties of the molecule.

Positional Isomers

A prominent positional isomer of 1,3-benzodioxole-4-carbaldehyde (B60654) is 1,3-Benzodioxole-5-carbaldehyde , commonly known as piperonal (B3395001) or heliotropin. cas.orgsigmaaldrich.com In this isomer, the formyl group is located at the 5-position of the benzodioxole ring. cas.org Piperonal is a naturally occurring compound and is widely used in the fragrance and flavor industry. The different positioning of the aldehyde group in the 4- and 5-positions leads to distinct chemical environments and reactivity patterns.

Table 1: Comparison of Positional Isomers

FeatureThis compound1,3-Benzodioxole-5-carbaldehyde (Piperonal)
CAS Number 7797-83-3 simsonpharma.com120-57-0 cas.org
Molecular Formula C₈H₆O₃ C₈H₆O₃ cas.org
Molecular Weight 150.13 g/mol echemi.com150.13 g/mol cas.org
Melting Point 34 °C echemi.com37 °C cas.org
Boiling Point 84-90.5 °C @ 0.25 Torr echemi.com263 °C @ 760 Torr cas.org
Appearance Powder or liquid echemi.comSolid
Key Synonyms 2,3-(Methylenedioxy)benzaldehyde echemi.com3,4-(Methylenedioxy)benzaldehyde, Heliotropin sigmaaldrich.com

Substituted 1,3-Benzodioxole-4-carbaldehydes

The introduction of various substituents onto the benzodioxole ring of this compound gives rise to a diverse array of derivatives with unique properties. These substitutions can be strategically employed to modulate the electronic and steric characteristics of the molecule, thereby influencing its reactivity in subsequent chemical transformations.

Halogenated derivatives of this compound are important intermediates in organic synthesis. The presence of a halogen atom provides a reactive handle for further functionalization through various cross-coupling reactions.

5-Chloro-1,3-benzodioxole-4-carbaldehyde : This derivative features a chlorine atom at the 5-position. aobchem.com

5-Bromo-1,3-benzodioxole-4-carbaldehyde : The bromine atom at the 5-position in this compound is a versatile functional group for introducing new carbon-carbon or carbon-heteroatom bonds. aobchem.com Direct bromination of 1,3-benzodioxole-5-carboxaldehyde has been reported as a synthetic route. researchgate.net

Table 2: Halogenated Derivatives of this compound

CompoundCAS NumberMolecular FormulaMolecular WeightKey Features
5-Chloro-1,3-benzodioxole-4-carbaldehyde249636-63-3 aobchem.comC₈H₅ClO₃ aobchem.com184.58 g/mol Chlorine at the 5-position. aobchem.com
5-Bromo-1,3-benzodioxole-4-carbaldehyde72744-54-8 aobchem.comC₈H₅BrO₃ aobchem.com229.03 g/mol lookchem.comBromine at the 5-position, useful for further synthesis. aobchem.comlookchem.com

The introduction of a nitro group significantly alters the electronic properties of the benzodioxole ring, making it more electron-deficient.

6-Nitro-1,3-benzodioxole-4-carbaldehyde : This compound contains a nitro group at the 6-position, which can influence the reactivity of the aldehyde group and the aromatic ring. The synthesis of related nitro derivatives, such as 6-nitro-1,3-benzodioxole-5-carboxaldehyde oxime, has been documented. sigmaaldrich.com

Hydroxy derivatives of benzodioxole carbaldehydes are of interest due to the potential for hydrogen bonding and further functionalization of the hydroxyl group.

4-Hydroxy-1,3-benzodioxole-5-carbaldehyde : In this related derivative, a hydroxyl group is present at the 4-position and the carbaldehyde at the 5-position. This compound serves as a versatile intermediate in the synthesis of bioactive molecules.

The methoxy (B1213986) group is another common substituent found in benzodioxole derivatives, often imparting unique biological activities and serving as a precursor for other functional groups.

4-Methoxy-1,3-benzodioxole-5-carbaldehyde : This compound features a methoxy group at the 4-position and a carbaldehyde at the 5-position. nih.govchemspider.com

7-methoxy-1,3-benzodioxole-5-carbaldehyde : This isomer, with the methoxy group at the 7-position, has been reported in Magnolia denudata. nih.gov

Table 3: Methoxy Derivatives of Benzodioxole Carbaldehydes

CompoundCAS NumberMolecular FormulaKey Features
4-Methoxy-1,3-benzodioxole-5-carbaldehyde5779-99-7 chemspider.comC₉H₈O₄ chemspider.comMethoxy group at the 4-position. chemspider.com
7-methoxy-1,3-benzodioxole-5-carbaldehyde5780-07-4 nih.govC₉H₈O₄ nih.govMethoxy group at the 7-position. nih.gov
Difluoro Derivatives (e.g., 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde)

One notable derivative is 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (B53431). nih.govscbt.com The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In pharmaceuticals, fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity. nih.gov

Synthesis and Properties:

The preparation of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde can be achieved through several synthetic routes. One documented method involves a three-step process starting from the corresponding methyl-substituted benzodioxole. This process includes chlorination, followed by fluorination of the dichloromethyl intermediate with hydrogen fluoride, and finally, reaction with a carboxylic acid to yield the aldehyde. google.com Another described synthesis involves heating 4-dichloromethyl-2,2-difluorobenzo[1.3]dioxole with formic acid to produce 2,2-difluorobenzo[1.3]dioxole-4-carbaldehyde with a high degree of purity. google.com The parent compound, 2,2-difluoro-1,3-benzodioxole (B44384), is synthesized from 2,2-dichloro-1,3-benzodioxole (B1313652) by reaction with potassium fluoride. google.com

Table 1: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

PropertyValueSource
Molecular Formula C₈H₄F₂O₃ nih.govscbt.com
Molecular Weight 186.11 g/mol scbt.com
CAS Number 119895-68-0 nih.govscbt.com
Density 1.422 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.5000 sigmaaldrich.com
Flash Point 91.1 °C sigmaaldrich.com
Boiling Point 210.6±40.0 °C at 760 mmHg chemsrc.com

This data is compiled from multiple sources providing information on the physical and chemical properties of the compound.

Synthetic Strategies for Derivative Libraries

The creation of derivative libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a lead compound. For this compound, various synthetic strategies are employed to generate diverse sets of analogues for biological screening.

A common approach involves utilizing the aldehyde functional group as a versatile handle for a wide range of chemical transformations. These can include:

Reductive amination: To produce a variety of amine derivatives.

Wittig and Horner-Wadsworth-Emmons reactions: To generate alkene-linked derivatives.

Aldol and Knoevenagel condensations: To form α,β-unsaturated carbonyl compounds and other complex structures.

Oxidation and reduction: To yield carboxylic acids and alcohols, respectively, which can be further functionalized.

More advanced strategies for library synthesis often employ solid-phase or solution-phase parallel synthesis techniques. For instance, a library of 1,3-benzodioxole (B145889) derivatives can be synthesized through multi-step reaction sequences. One study describes the synthesis of a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds in three steps, starting with a substitution reaction, followed by conversion to an acid chloride, and finally reaction with an amine. nih.gov Another powerful method for diversification is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. worldresearchersassociations.comresearchgate.net This reaction allows for the introduction of a wide range of aryl and heteroaryl groups onto a halogenated 1,3-benzodioxole core, providing a rapid means to generate a large library of analogues. worldresearchersassociations.comresearchgate.net

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is another efficient method for creating derivative libraries. worldresearchersassociations.comresearchgate.net This reaction can be used to link the 1,3-benzodioxole core to various molecular fragments via a stable triazole linker. worldresearchersassociations.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the optimization of lead compounds to improve their efficacy and selectivity. For derivatives of 1,3-benzodioxole, SAR studies have been conducted across various therapeutic areas, including oncology and infectious diseases. nih.govnih.gov

In one study, a series of 1,3-benzodioxole-pyrimidine derivatives were synthesized and evaluated as potential succinate (B1194679) dehydrogenase inhibitors with fungicidal activity. acs.org The SAR analysis revealed that the nature and position of substituents on the pyrimidine (B1678525) ring significantly influenced the antifungal potency. For example, compound (S)-5c showed stronger fungicidal and SDH inhibitory activity than its R-enantiomer, which was consistent with molecular docking studies. acs.org

Another study focused on noscapine (B1679977) analogues with modifications to the 1,3-benzodioxole moiety for antiproliferative activity. nih.gov The inclusion of deuterium (B1214612) and fluorine atoms, as well as expansion of the dioxolane ring, were explored. The deuterated derivative 14e and the dioxino-analogue 20 emerged as potent cytotoxic agents against breast cancer cells, demonstrating that even subtle modifications to the benzodioxole ring can have a profound impact on biological activity. nih.gov

A study on peptidyl-like derivatives containing the 1,3-benzodioxole system identified compounds with tyrosine and lysine (B10760008) as having the most significant antiproliferative activity against tumor cell lines. researchgate.net This suggests that the nature of the amino acid coupled to the benzodioxole core is a key determinant of cytotoxicity.

The table below presents a hypothetical SAR summary based on common findings in the literature for 1,3-benzodioxole derivatives, illustrating how different substituents can modulate biological activity.

Table 2: Illustrative Structure-Activity Relationship of 1,3-Benzodioxole Derivatives

Derivative ClassGeneral StructureKey SAR FindingsReference
Benzodioxole-Pyrimidine Hybrids A 1,3-benzodioxole ring linked to a substituted pyrimidine.The stereochemistry and electronic properties of substituents on the pyrimidine ring are critical for fungicidal activity. Electron-withdrawing groups can enhance potency. acs.org
Noscapine Analogues Modifications on the 1,3-benzodioxole part of the noscapine scaffold.Introduction of fluorine or deuterium, or expansion of the dioxole ring can lead to increased antiproliferative activity. nih.gov
Peptidyl Derivatives An amino acid moiety linked to the 1,3-benzodioxole core.The choice of amino acid significantly impacts cytotoxic effects, with aromatic and basic side chains showing promise. researchgate.net
Benzoyl Derivatives A benzoyl group attached to the 1,3-benzodioxole ring.Substitutions on the benzoyl ring can modulate antitumor activity. nih.gov

This table is a generalized representation of SAR principles derived from multiple studies on 1,3-benzodioxole derivatives.

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

1,3-Benzodioxole-4-carbaldehyde (B60654) serves as a crucial starting material or intermediate in the production of more elaborate molecules. chemicalbook.com The presence of the dioxole ring influences the electron density of the benzene (B151609) ring, facilitating various chemical transformations. chemicalbook.com

This compound is a key intermediate in the synthesis of several pharmaceutical drugs. chemicalbook.com

Tadalafil (B1681874): The synthesis of tadalafil, a medication used to treat erectile dysfunction, can involve intermediates derived from the benzodioxole family. nih.govnih.gov While some synthetic routes for tadalafil analogues may replace the benzodioxole moiety, the core structure highlights the importance of this chemical class in drug development. nih.gov

L-DOPA: this compound is also implicated as an intermediate in the synthesis of L-DOPA (Levodopa), a primary treatment for Parkinson's disease. scirp.org Chemical synthesis of L-DOPA is a complex process, and various methods have been developed to produce this essential amino acid. scirp.orggoogle.comnih.gov

The benzodioxole scaffold is utilized in the creation of agrochemicals. thermofisher.comchemicalbook.com Derivatives of 1,3-benzodioxole (B145889) have been investigated for their potential as insecticides and for plant protection. chemicalbook.com For instance, 2,2-Difluorobenzo(1,3)dioxole-carbaldehydes, which can be synthesized from this compound, are valuable in developing compounds for plant protection.

Beyond pharmaceuticals and agrochemicals, this compound is a building block in the production of a variety of fine chemicals. echemi.com Its versatility allows for its use in custom synthesis and research applications.

Precursor in Bioactive Hybrid Development

The concept of molecular hybridization, which involves combining different pharmacophores to create a single molecule with enhanced biological activity, has gained traction in medicinal chemistry. nih.govacs.org 1,3-Benzodioxole derivatives are used as precursors in the development of these bioactive hybrids. nih.gov For example, novel benzodioxole derivatives have been synthesized and evaluated for their potential as COX inhibitors and cytotoxic agents. nih.gov

Applications in Fragrances and Flavoring Agents

Certain derivatives of 1,3-benzodioxole contribute to the fragrance and flavor industry. chemicalbook.com The related compound, 7-methoxy-1,3-benzodioxole-4-carbaldehyde, is noted for its potential use as a fragrance and flavorant. epa.gov

Development of Novel Materials

The unique properties of the benzodioxole structure make it a candidate for the development of new materials. While this is an emerging area of research, the potential for incorporating this moiety into polymers or other materials to impart specific properties is being explored.

Biological Activities and Pharmacological Potential

Anticancer Properties and Mechanisms

Derivatives of 1,3-Benzodioxole-4-carbaldehyde (B60654) have emerged as a promising class of compounds in oncology research, exhibiting various mechanisms of anticancer activity.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism by which many anticancer agents eliminate malignant cells. Research has shown that thiosemicarbazone derivatives, which can be synthesized from this compound, are capable of inducing apoptosis in cancer cells. researchgate.net While studies on the parent compound are limited, its derivatives have been shown to trigger apoptotic pathways, suggesting that the 1,3-benzodioxole (B145889) scaffold is a viable starting point for the development of apoptosis-inducing anticancer drugs. researchgate.net For instance, certain nitroalkenyl benzene (B151609) derivatives, which share structural similarities, have been noted to induce apoptosis in rat tumor cells. nih.gov

Inhibition of Cancer Cell Growth

The inhibition of cancer cell proliferation is a primary goal of cancer chemotherapy. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. This inhibitory effect is often linked to the induction of apoptosis. Furthermore, various derivatives have been synthesized and evaluated for their antiproliferative effects. Thiosemicarbazone-based compounds, in particular, have received significant attention as potent inhibitors of cancer cell proliferation. researchgate.net Research into diindolylmethane derivatives, which can be synthesized using this compound, has also shown inhibition of cancer cell growth through various signaling pathways. acs.org

Microtubule Inhibition

Microtubules are essential components of the cellular cytoskeleton and play a critical role in cell division. Consequently, they are a validated target for anticancer drugs. While direct evidence for microtubule inhibition by this compound is not extensively documented, some of its derivatives have been investigated as potential microtubule inhibitors. evitachem.comgoogle.com The development of compounds that can interfere with microtubule dynamics represents a promising avenue for cancer therapy.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can drive the growth and spread of many types of cancer. As a result, EGFR inhibitors are a crucial class of targeted cancer therapies. Thienopyrimidine derivatives, which can incorporate the 1,3-benzodioxole structure, have been investigated as potential EGFR inhibitors. google.com Patent literature also points towards the exploration of various derivatives of 1,3-benzodioxole for their potential to inhibit tyrosine kinases, including EGFR. researchgate.netgoogle.com

Antidiabetic Potential of Derivatives

The management of diabetes mellitus is a major global health challenge, and the search for new and effective antidiabetic agents is ongoing. Derivatives of 1,3-benzodioxole have shown considerable promise in this area, primarily through the inhibition of key digestive enzymes involved in carbohydrate metabolism.

Research has focused on benzodioxol carboxamide derivatives as potential antidiabetic agents. A 2023 study detailed the synthesis and evaluation of a series of these compounds. nih.govresearchgate.net Two compounds, IIa and IIc , demonstrated potent inhibition of α-amylase, an enzyme that breaks down starches into sugars. nih.govresearchgate.net Notably, these compounds showed minimal toxicity to normal human cells in vitro. nih.gov In vivo experiments with compound IIc in a diabetic mouse model revealed a significant reduction in blood glucose levels, highlighting its potential for development as a synthetic antidiabetic drug. nih.govresearchgate.netmdpi.com

Another study explored benzodioxole grafted spirooxindole pyrrolidinyl derivatives and found that one compound, 6i , exhibited potent inhibition of both α-glucosidase and α-amylase. rsc.orgrsc.org These findings were supported by molecular docking studies, which provided insight into the binding interactions with the enzymes. rsc.orgrsc.org

Antidiabetic Activity of 1,3-Benzodioxole Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Reference
IIa (N-(3-(trifluoromethyl)phenyl)benzo[d] nih.govbohrium.comdioxole-5-carboxamide)α-amylase0.85 nih.govresearchgate.net
IIc (N-(4-chlorophenyl)benzo[d] nih.govbohrium.comdioxole-5-carboxamide)α-amylase0.68 nih.govresearchgate.net
6i (spirooxindole pyrrolidinyl derivative)α-glucosidase & α-amylasePotent Inhibition rsc.orgrsc.org

Antifungal Activities

The rise of fungal infections, particularly those affecting agricultural crops, has created a need for novel antifungal agents. Derivatives of this compound have been investigated for their ability to combat various fungal pathogens.

A study on γ-lactam derivatives containing the 1,3-benzodioxole moiety revealed significant antifungal activity against several phytopathogenic fungi. bohrium.comnih.gov Compounds 7a , 7b , and 7i were found to have higher inhibitory activity against Alternaria tenuis Nees than the commercial fungicide carbendazim. bohrium.comnih.gov

In another research effort, novel 1,3-benzodioxole-pyrimidine derivatives were designed as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a known mechanism of action for fungicides. acs.orgresearchgate.net Compound 5c from this series demonstrated a broad spectrum of fungicidal activity against several fungal strains, with EC₅₀ values significantly lower than the control fungicide boscalid (B143098) for certain pathogens. acs.orgresearchgate.net The (S)-enantiomer of 5c was found to be more potent than the (R)-enantiomer. acs.orgresearchgate.net

Furthermore, Nitropropenyl benzodioxole (NPBD), another derivative, has been identified as a potent antifungal agent with a broad spectrum of activity against various fungi, comparable to established antifungal drugs like Amphotericin B and Miconazole. nih.gov

Antifungal Activity of 1,3-Benzodioxole Derivatives
CompoundFungal StrainEC₅₀ (mg/L)Reference
5c (1,3-benzodioxole-pyrimidine derivative)Botrytis cinerea0.44 acs.orgresearchgate.net
Rhizoctonia solani6.96
Fusarium oxysporum6.99
Alternaria solani0.07
(S)-5cAlternaria solani0.06 acs.orgresearchgate.net
(R)-5cAlternaria solani0.17 acs.orgresearchgate.net
7a, 7b, 7i (γ-lactam derivatives)Alternaria tenuis NeesHigher than carbendazim bohrium.comnih.gov

Antiparasitic Activities

Derivatives of 1,3-benzodioxole have demonstrated notable antiparasitic activities, particularly against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov In the search for new drugs to combat this widespread tropical disease, a series of new benzodioxole derivatives were synthesized and evaluated for their schistosomicidal potential. nih.gov

One particular derivative, compound 12 , which features a thiazolidinone ring attached to the 4-position of the 1,3-benzodioxole ring, exhibited significant in vitro activity. nih.gov This compound induced 100% mortality of adult worms within 72 hours of exposure at a concentration of 100 μM and 83.3% mortality at 50 μM. nih.gov Ultrastructural analysis using scanning electron microscopy revealed that compound 12 caused severe damage to the tegument of the worms, including desquamation, edema, and the formation of bubbles, ultimately exposing the underlying muscle layer. nih.gov These findings suggest that the structural conformation of this benzodioxole derivative is crucial for its schistosomicidal effects and positions it as a promising candidate for the development of new antiparasitic drugs. nih.gov

The broader 1,3-benzodioxole scaffold is also recognized for its potential in developing agents against various parasites. nih.gov

Auxin Receptor Agonist Activity and Plant Growth Promotion

Recent studies have highlighted the role of 1,3-benzodioxole derivatives as potent agonists of the auxin receptor, leading to the promotion of plant root growth. researchgate.netnih.gov This activity is centered around the interaction with the Transport Inhibitor Response 1 (TIR1) protein, a key component of the auxin signaling pathway in plants. researchgate.netnih.gov

Through computer-aided drug design and virtual screening based on the auxin receptor TIR1, a series of N-(benzo[d] nih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. researchgate.netnih.gov One of these derivatives, named K-10 , was identified as a novel and potent auxin receptor agonist. researchgate.netnih.govfrontiersin.org Molecular docking analysis revealed that K-10 possesses a stronger binding affinity with TIR1 compared to the natural auxin, indole-3-acetic acid (IAA), and the synthetic auxin, 1-naphthylacetic acid (NAA). researchgate.netnih.gov This strong interaction with TIR1 allows K-10 to effectively mimic the action of natural auxins and stimulate downstream signaling pathways. nih.govfrontiersin.org

The agonistic activity of K-10 on the TIR1 receptor translates into significant enhancement of root growth in various plant species, including Arabidopsis thaliana and Oryza sativa (rice). researchgate.netnih.govfrontiersin.org Bioassays demonstrated that K-10 had a remarkable promotive effect on both primary root elongation and the formation of lateral roots. nih.govfrontiersin.org

The following table summarizes the root growth-promoting activity of a key 1,3-benzodioxole derivative, K-10, in comparison to a standard synthetic auxin, NAA.

CompoundConcentrationPlant SpeciesPrimary Root Promotive Rate (%)Reference
K-10 0.1 µMArabidopsis thaliana37.1 nih.gov
NAA 0.1 µMArabidopsis thaliana-36.9 nih.gov
K-10 1 µMOryza sativa34.4 nih.govfrontiersin.org
K-10 5 µMOryza sativa65.1 nih.govfrontiersin.org
NAA 0.005 µMOryza sativa5.8 nih.govfrontiersin.org
NAA 0.05 µMOryza sativa-12.3 nih.govfrontiersin.org

Transcriptome analysis further confirmed that K-10 induces a transcriptional response similar to that of auxin and leads to the downregulation of genes that inhibit root growth. researchgate.netnih.gov These findings underscore the potential of 1,3-benzodioxole derivatives as a promising scaffold for the development of novel plant growth regulators that can enhance crop production by promoting robust root systems. researchgate.netnih.govfrontiersin.org

Antioxidant Properties

The 1,3-benzodioxole moiety is associated with antioxidant activity. chemicalbook.comontosight.ai This property is attributed to the ability of the benzodioxole structure to act as a hydrogen donor, a key mechanism in scavenging free radicals. chemicalbook.com Research has shown that a derivative of 1,3-benzodioxole isolated from Hypecoum erectum exhibited moderate antioxidant activity with an IC50 value of 86.3 μM in a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay.

The antioxidant potential of these compounds suggests their possible application in mitigating oxidative stress-related conditions. ontosight.ai It is important to note that the antioxidant activity can be influenced by the specific substituents on the benzodioxole ring. mdpi.com

Other Reported Biological Effects

In addition to the specific activities detailed above, the 1,3-benzodioxole scaffold has been linked to a variety of other biological effects. Derivatives of this compound have been investigated for their potential as:

Anticancer agents : Some 1,3-benzodioxole derivatives have shown cytotoxic activity against various human tumor cell lines. chemicalbook.com

Antifungal agents : 4-aminoquinolines containing a 1,3-benzodioxole moiety have demonstrated significant antifungal activities against phytopathogenic fungi.

Antimicrobial agents : The 1,3-benzodioxole structure is a component of compounds with known antimicrobial properties. epa.govresearchgate.net

Furthermore, the 1,3-benzodioxole ring is a key structural feature in various natural products and synthetic compounds with diverse pharmacological activities. nih.govchemicalbook.com

Mechanism of Action and Molecular Interactions

Ligand-Target Interactions

The biological activity of 1,3-Benzodioxole-4-carbaldehyde (B60654) is defined by its interactions with specific protein targets, leading to the modulation of their functions.

Enzyme Inhibition

While extensive data on the enzyme inhibition profile of this compound is not broadly available, research on related benzaldehyde (B42025) derivatives provides significant insights. Phenoloxidase (also known as tyrosinase) is a notable target for this class of compounds. nih.gov Studies on a series of benzaldehyde derivatives as inhibitors of Sacrophaga neobelliaria phenoloxidase have shown that they act as mixed-type inhibitors, likely through the formation of a Schiff base with a primary amino group within the enzyme. nih.gov In these studies, the inhibitory concentration (IC50) values varied significantly depending on the substituents on the benzaldehyde ring. nih.gov For instance, cuminaldehyde was a potent inhibitor with an IC50 of 0.0067 mM, whereas vanillin (B372448) was much less active. nih.gov Although the IC50 for this compound was not specified in this particular study, the research underscores the potential of the benzaldehyde scaffold in enzyme inhibition.

Investigations into other benzaldehyde derivatives have also highlighted their capacity to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.netnih.govresearchgate.net For example, 3,4-dihydroxybenzaldehyde (B13553) derivatives have shown potent inhibitory activity. researchgate.net The search for novel tyrosinase inhibitors is an active area of research in medicine, cosmetics, and agriculture to control hyperpigmentation and enzymatic browning. researchgate.netnih.gov

Furthermore, derivatives of the core 1,3-benzodioxole (B145889) structure have been investigated as inhibitors of other enzymes. For instance, propargyl ether derivatives of 1,3-benzodioxole have been studied as potential inhibitors of the histone deacetylase (HDAC) enzyme, which is implicated in cancer. nih.gov While these studies focus on derivatives, they point to the potential of the benzodioxole moiety as a pharmacophore for enzyme inhibitors. Specific inhibitory data for this compound against enzymes like acetylcholinesterase remains to be fully elucidated. nih.govnih.gov

Modulation of Signaling Pathways

A significant finding regarding the molecular interactions of this compound is its role as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1). This interaction leads to the modulation of the auxin signaling pathway, which is crucial for plant development and results in the promotion of root growth in plants such as Arabidopsis thaliana and Oryza sativa. This activity highlights the compound's ability to mimic natural signaling molecules and elicit a biological response.

Receptor Binding Studies

Direct and comprehensive receptor binding studies for this compound are limited in publicly accessible literature. However, its demonstrated activity as an agonist at the plant auxin receptor TIR1 indicates a specific interaction with a receptor binding site. In the broader context of the benzodioxole chemical class, derivatives have been synthesized and evaluated as antagonists for purinergic receptors, specifically P2X receptors, which are ligand-gated ion channels involved in various pathophysiological conditions. These studies, however, have focused on derivatives of 1,3-benzodioxole-5-carboxylic acid rather than the 4-carbaldehyde isomer.

Computational Modeling and Docking Studies

Computational techniques are instrumental in predicting and explaining the molecular interactions of compounds like this compound.

Quantum Chemical Calculations

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov For benzaldehyde derivatives, QSAR studies have been conducted to understand their inhibitory activity against enzymes like phenoloxidase. nih.govnih.gov

A study on 18 benzaldehyde derivatives identified four key physicochemical descriptors that were significant predictors of their inhibitory activity. nih.gov The most influential factor was found to be the hydrophobicity of the substituent at the para position of the aldehyde group. nih.gov An increase in the Hansch-Fujita π value (a measure of hydrophobicity) of the substituent led to a decrease in inhibitory potency (a higher IC50 value). nih.gov The electron-donating effect of the para substituent was found to be less critical. nih.gov Furthermore, the presence of a hydroxyl group at the ortho position enhanced inhibitory activity, potentially by forming an intramolecular hydrogen bond that facilitates interaction with the enzyme. nih.gov

Although this compound was not included in this specific QSAR study, the findings provide a valuable framework for predicting its potential activity and for the rational design of more potent inhibitors based on its scaffold. The methylenedioxy group of this compound would contribute unique electronic and steric properties to such a model. The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has further refined the ability to predict the activity of new compounds and guide the design of novel inhibitors. nih.govimist.ma

Analytical Methodologies for 1,3 Benzodioxole 4 Carbaldehyde

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 1,3-Benzodioxole-4-carbaldehyde (B60654), with each technique offering unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aldehyde proton (CHO) is highly characteristic, appearing significantly downfield. The protons on the aromatic ring and the methylenedioxy bridge also show distinct signals. Expected chemical shift ranges include a signal for the aldehyde proton around δ 9.8–10.2 ppm and signals for the benzodioxole ring protons between δ 6.5–7.5 ppm.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the aldehyde group is particularly notable for its downfield shift. Oregon State University provides a general table indicating that aldehyde carbons typically appear at shifts greater than 200 ppm, while aromatic carbons are found in the 125-170 ppm range. oregonstate.edu

NucleusFunctional GroupTypical Chemical Shift (δ) Range (ppm)
¹HAldehyde (-CHO)9.8 – 10.2
¹HAromatic (Ar-H)6.5 – 7.5
¹HMethylenedioxy (-O-CH₂-O-)~5.9 - 6.1
¹³CCarbonyl (-CHO)>200 oregonstate.edu
¹³CAromatic (Ar-C)125 – 170 oregonstate.edu
¹³CMethylenedioxy (-O-CH₂-O-)~101

*Note: Specific shift values for the methylenedioxy group are based on data for the parent compound, 1,3-Benzodioxole (B145889), and may vary slightly in the carbaldehyde derivative. chemicalbook.comchemicalbook.com

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₈H₆O₃ and a molecular weight of approximately 150.13 g/mol . nih.gov In MS analysis, the molecule is ionized to produce a molecular ion [M]⁺•, and its mass-to-charge ratio (m/z) is measured. Analysis of the fragmentation patterns provides structural information. PubChem lists available GC-MS data for this compound. nih.gov The fragmentation of 1,3-benzodioxole derivatives can be readily visualized, providing key data for structural confirmation.

PropertyValueReference
Molecular FormulaC₈H₆O₃ nih.gov
Molecular Weight150.13 g/mol nih.gov
Key Fragmentation Ion (Tentative)[M-H]⁺ (m/z 149)
Key Fragmentation Ion (Tentative)[M-CHO]⁺ (m/z 121)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and the benzodioxole ring system. An Attenuated Total Reflectance (ATR)-IR spectrum is available through sources cited by PubChem. nih.gov

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Aldehyde (C=O)Stretching1700 - 1720
Aldehyde (C-H)Stretching2820 - 2850 and 2720 - 2750
Aromatic (C=C)Stretching1450 - 1600
Ether (C-O-C)Asymmetric/Symmetric Stretching1200 - 1300 and 1000 - 1100

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. A reverse-phase (RP) HPLC method has been described for its analysis. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

ParameterCondition
Stationary Phase (Column)Newcrom R1 (Reverse Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid sielc.com
MS-Compatible Mobile PhaseFor Mass Spectrometry detection, phosphoric acid is replaced with formic acid sielc.com
DetectionUV or Mass Spectrometry (MS)

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This method allows for the separation of the compound from a mixture and its subsequent identification and quantification. The effectiveness of GC-MS lies in its ability to separate components in time via the gas chromatograph and then provide structural information and quantification through the mass spectrometer. semanticscholar.org

In a typical GC-MS analysis, a sample containing this compound is injected into the GC inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.

Following separation in the GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which results in the formation of a molecular ion and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by focusing on specific ions characteristic of the analyte.

While specific GC parameters for this compound are not widely published in readily accessible literature, a general approach can be inferred from methods used for similar aromatic aldehydes. A study on the analysis of benzaldehyde (B42025) and other aromatic compounds by GC-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF MS) demonstrated excellent linearity and low limits of detection (LODs), in the range of 0.01 to 0.03 mg/L. nih.gov

Table 1: Illustrative GC-MS Parameters for Aromatic Aldehyde Analysis

ParameterSetting
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Injection Mode Splitless or split (e.g., 20:1)
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

This table presents a hypothetical set of parameters based on common practices for the analysis of similar compounds and should be optimized for specific instrumentation and analytical goals.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and conformational details.

Specialized software programs, such as SHELX, are employed for the refinement of the crystal structure, which involves fitting the atomic model to the experimental X-ray diffraction data. chemicalbook.com This refinement process improves the accuracy of the atomic coordinates and other crystallographic parameters.

While a specific, publicly available crystal structure determination for this compound is not readily found in the literature, the analysis of a related benzimidazole-substituted 1,2,3-triazole provides an example of the type of data obtained from such a study. mdpi.com

Table 2: Example Crystallographic Data for a Substituted Benzodioxole Derivative

ParameterValue
Chemical Formula C₁₅H₁₂N₆
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 15.673(3)
b (Å) 4.7447(8)
c (Å) 17.615(3)
β (˚) 99.067(17)
Volume (ų) 1293.6(4)
Z 4
Calculated Density (g/cm³) 1.419

This table is for illustrative purposes and presents data for a different, more complex heterocyclic system containing a benzodioxole-related moiety. mdpi.com The data for this compound would be specific to its own crystal structure.

Impurity Profiling and Quantification

Impurity profiling is a critical aspect of quality control for pharmaceutical intermediates like this compound. It involves the identification and quantification of all potential impurities, which can originate from starting materials, by-products of the synthesis, or degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose due to its high resolution, sensitivity, and versatility.

The synthesis of this compound can proceed through various routes, each with the potential to generate specific impurities. For example, the oxidation of alcohol precursors must be carefully controlled to avoid over-oxidation to the corresponding carboxylic acid, which would be 1,3-Benzodioxole-4-carboxylic acid. Similarly, in syntheses involving catechol, by-products may arise if the reaction conditions are not optimized. google.com

A robust HPLC method for impurity profiling should be able to separate the main compound from all its potential impurities. The development of such a method often involves screening different columns and mobile phase conditions to achieve the desired selectivity. A patent for the preparation of related 1,3-benzodioxole heterocyclic compounds highlights the use of HPLC for in-process control to ensure the conversion of starting materials is greater than 98%. google.com

For the quantification of impurities, a UV detector is commonly used. The method must be validated to demonstrate its linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification). In a study on the determination of impurities in another pharmaceutical compound, an HPLC method was developed that could quantify impurities at levels as low as 80 ng/mL to 310 ng/mL. pensoft.net

Table 3: Illustrative HPLC Method Parameters for Impurity Profiling

ParameterSetting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a typical set of starting conditions for an HPLC method for impurity profiling of an aromatic aldehyde. The method would require optimization and validation for the specific impurities present in this compound.

Environmental and Safety Considerations in Research

Handling and Safety Protocols in Laboratory Settings

Proper handling and adherence to safety protocols are paramount when working with 1,3-Benzodioxole-4-carbaldehyde (B60654) in a laboratory environment to minimize exposure risks and ensure a safe research setting.

Based on its GHS classification, this compound is considered a hazardous substance. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). nih.gov Therefore, stringent safety measures must be implemented.

Personal Protective Equipment (PPE): Researchers should, at a minimum, wear the following personal protective equipment:

Eye Protection: Safety glasses with side-shields conforming to EN166 standards or safety goggles are mandatory to prevent eye contact. researchgate.net

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact. researchgate.net

Protective Clothing: A lab coat or other suitable protective clothing is required to protect the skin. nih.gov

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust or vapors. researchgate.net If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. nih.gov

Engineering Controls:

Ventilation: A well-ventilated laboratory with access to a fume hood is essential for handling this compound. nih.gov

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of the workstation.

Handling Procedures:

Avoid contact with skin and eyes. researchgate.net

Avoid the formation of dust and aerosols. researchgate.net

Wash hands and any exposed skin thoroughly after handling. nih.gov

Do not eat, drink, or smoke in areas where the chemical is handled. sciencemadness.org

First Aid Measures:

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists. nih.govnih.gov

In case of skin contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice. researchgate.netnih.gov

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, call a poison center or physician. nih.gov

If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical attention. researchgate.net

Interactive Data Table: GHS Hazard Information for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Waste Disposal and Environmental Release Prevention

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. mdpi.com

Disposal Procedures:

Dispose of contents and container to an approved waste disposal plant. nih.gov

Do not allow the material to contaminate ground water systems or flush into surface water or sanitary sewer systems.

Empty containers may retain product residue and should be treated as hazardous waste.

Spill Management: In the event of a spill, appropriate measures should be taken to contain and clean it up safely.

Evacuate personnel from the spill area. researchgate.net

Wear appropriate personal protective equipment as outlined in section 9.1. researchgate.net

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. nih.gov

For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.

Ensure the cleanup area is well-ventilated.

Environmental Release Prevention: To prevent environmental release, this compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container. nih.gov Storage areas should be designed to contain any potential leaks or spills.

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound describes its transport and transformation in the environment. While specific studies on the environmental fate of this compound are limited, its degradation pathways can be inferred from research on structurally related benzodioxole compounds, such as safrole and 2,2-difluoro-1,3-benzodioxole (B44384).

Biodegradation: Biodegradation is expected to be a significant degradation pathway for this compound in the environment. nih.govfoodb.ca Bacteria, particularly species like Pseudomonas putida, have been shown to degrade benzodioxole structures. nih.govresearchgate.net The degradation process is often initiated by dioxygenase enzymes, which attack the aromatic ring to form a cis-dihydrodiol. nih.govnih.gov

For the related compound safrole, metabolism involves two primary routes: oxidation of the allyl side chain and cleavage of the methylenedioxy group to form a catechol. It is plausible that this compound could undergo similar transformations, with the aldehyde group being oxidized to a carboxylic acid and the methylenedioxy bridge being cleaved. The oxidation of this compound to piperonylic acid has been demonstrated in chemical reactions.

A study on the biodegradation of 2,2-difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1 revealed that toluene (B28343) dioxygenase oxidizes DFBD to a dihydrodiol, which can then undergo further transformations. nih.govresearchgate.net This suggests that microbial communities in soil and water containing organisms with similar enzymatic capabilities could potentially degrade this compound.

Abiotic Degradation: Information on the abiotic degradation of this compound, such as hydrolysis and photolysis, is not readily available. However, the benzodioxole structure is generally stable. The aldehyde functional group may be susceptible to oxidation in the presence of atmospheric oxidants.

Potential Degradation Products: Based on the degradation pathways of related compounds, potential degradation products of this compound could include:

1,3-Benzodioxole-4-carboxylic acid (piperonylic acid) via oxidation of the aldehyde group.

Catechol derivatives resulting from the cleavage of the methylenedioxy ring.

Further research is necessary to fully elucidate the specific environmental fate and degradation pathways of this compound.

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents

The 1,3-benzodioxole (B145889) scaffold is a recognized "privileged structure" in medicinal chemistry, present in numerous bioactive natural products and synthetic drugs. wikipedia.org This has spurred extensive research into 1,3-benzodioxole-4-carbaldehyde (B60654) and its derivatives for the development of new therapeutic agents targeting a wide range of diseases.

Future research is focused on several key therapeutic areas. Derivatives of the 1,3-benzodioxole nucleus have demonstrated potential as anticancer, antidiabetic, and antiparasitic agents. mdpi.com For instance, the core structure is integral to the antitumor activity of established clinical agents like etoposide. Furthermore, studies have shown that conjugating the 1,3-benzodioxole moiety with other molecules, such as arsenicals, can significantly enhance anti-tumor efficacy by improving pharmacokinetics and inducing oxidative stress in cancer cells.

Patents have been filed for novel benzodioxole derivatives that exhibit acetylcholinesterase inhibitory activity, suggesting their potential in the treatment or prevention of Alzheimer's disease. wipo.int Additionally, research into Small-Molecule Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a) Activators has identified benzodioxole analogs as potent candidates for developing therapies for cardiovascular applications. acs.org The versatility of this compound as a starting material is highlighted by its use in the synthesis of established drugs such as Tadalafil (B1681874) and L-DOPA.

Compound/Derivative ClassTherapeutic PotentialResearch Findings
General Benzodioxole Derivatives Anticancer, Antidiabetic, Antimicrobial, Anticonvulsant, Analgesic, AntituberculosisThe 1,3-benzodioxole nucleus is a core structure in many compounds with a wide array of biological impacts. mdpi.com
Arsenical Conjugates AnticancerConjugation of 1,3-benzodioxole derivatives with arsenical precursors led to compounds with slower elimination rates and enhanced tumor inhibition in preclinical models.
Acetylcholinesterase Inhibitors Alzheimer's DiseaseNovel benzodioxole derivatives have been developed and patented for their potential to inhibit acetylcholinesterase. wipo.int
SERCA2a Activators Cardiovascular DiseaseSAR-guided development has produced potent benzodioxole analogs that activate SERCA2a, a key target in heart failure. acs.org
RXR Agonists Cancer, Inflammation, Metabolic DysfunctionA new retinoid X receptor (RXR) ligand chemotype based on a benzodioxole-related scaffold has been identified, showing promise for selective therapeutic action. acs.org

Exploration in Agricultural and Plant Science

The influence of 1,3-benzodioxole derivatives on biological systems extends into the agricultural sector, where they show significant promise as plant growth regulators and crop protection agents.

A key area of future development is in the modulation of plant growth. Research has revealed that this compound itself can act as an agonist of the auxin receptor TIR1, a critical component in the auxin signaling pathway that governs plant development. This interaction promotes root growth in important model and crop species like Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling. Building on this, a novel auxin receptor agonist derived from the 1,3-benzodioxole structure, designated K-10, has been shown to have a remarkable promotive effect on root growth, which could lead to crops with enhanced water and nutrient uptake, and improved drought resilience.

Beyond growth promotion, the benzodioxole scaffold has a history of use in pesticide formulations, often as a synergist that enhances the efficacy of active ingredients. wikipedia.org Future research will likely focus on developing new, more effective, and potentially bio-based pesticides and herbicides from benzodioxole derivatives. For example, modifying 1,3-benzodioxole-5-carboxaldehyde through bromination has been shown to yield a compound with potent antibacterial and antifungal activities against various plant pathogens.

Application AreaMechanism/TargetPotential Impact
Plant Growth Promotion Acts as an auxin receptor agonist (TIR1), enhancing root-related signaling. Development of novel plant growth regulators to enhance root systems, improving crop yield and resilience.
Crop Protection (Pesticides/Herbicides) Historical use as insecticide synergists; derivatives show direct antimicrobial activity.Creation of new, potentially bio-based agents to protect crops from pests and diseases.

Advanced Materials Science Applications

The unique chemical properties of the 1,3-benzodioxole ring system make it an attractive building block for the synthesis of advanced functional materials. The reactive aldehyde group of this compound, combined with the stable aromatic core, allows for its incorporation into a variety of complex structures.

A significant area of future research is in the development of Metal-Organic Frameworks (MOFs). MOFs are highly porous crystalline materials with vast potential in gas storage, separation, and catalysis. rsc.orgnih.gov Researchers have successfully synthesized dioxole-functionalized MOFs by using a derivative of the benzodioxole core, benzo[d] rsc.orgdioxole-4,7-dicarboxylic acid, as an organic linker with zinc ions. rsc.org These functionalized MOFs exhibit distinct physical properties compared to their parent structures, opening avenues for creating tailored materials for specific applications. The ability to modify the benzodioxole linker post-synthesis provides a high degree of tunability for the MOF's properties. nih.gov

Furthermore, the benzodioxole structure is being explored in polymer chemistry. Benzodioxinones, which are related structures, serve as precursors to highly reactive ketenes that can be used in various polymerization reactions to create block copolymers, graft copolymers, and polymer networks. nih.gov The incorporation of the this compound moiety into polymer chains could impart specific functionalities, such as altered thermal, optical, or electronic properties, leading to the development of new specialty polymers and smart materials.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The discovery and development of new drugs based on the this compound scaffold can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing drug discovery by rapidly analyzing vast datasets to identify promising candidates and predict their properties.

Generative AI models and chemical language models can design novel molecules de novo. nih.gov By training these models on large databases of known bioactive molecules, including those with the 1,3-benzodioxole core, AI can generate new derivatives of this compound that are optimized for specific therapeutic targets. These models can be constrained to generate molecules with desirable physicochemical properties, improving the likelihood of identifying viable drug candidates.

AI can also enhance structure-based and ligand-based drug design. For a target protein, ML-driven docking simulations can screen virtual libraries of benzodioxole derivatives much faster than traditional high-throughput screening, predicting binding affinities and modes of interaction. sigmaaldrich.com This allows researchers to prioritize the synthesis and testing of the most promising compounds, saving considerable time and resources. As more experimental data on 1,3-benzodioxole derivatives becomes available, these AI models can be iteratively retrained to improve their predictive accuracy, creating a powerful feedback loop for accelerated discovery.

Q & A

Q. What are the key spectroscopic and crystallographic methods for characterizing 1,3-Benzodioxole-4-carbaldehyde?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and benzodioxole ring protons (δ ~6.5–7.5 ppm). Compare with derivatives like 5-chloro-1,3-benzodioxole-4-carbaldehyde (δ shifts due to substituents) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. For example, SHELX can handle high-resolution data and twinned crystals, critical for confirming the aldehyde group’s position and dioxole ring planarity .
  • Mass Spectrometry : Analyze molecular ion peaks (e.g., C8H6O3\text{C}_8\text{H}_6\text{O}_3, MW 150.13) and fragmentation patterns to verify purity and structural integrity .

Q. What are the common synthetic routes to this compound?

Methodological Answer:

  • Friedel-Crafts Acylation : React 1,3-benzodioxole with formyl chloride in the presence of a Lewis acid (e.g., AlCl3_3) to introduce the aldehyde group. Monitor regioselectivity using TLC or HPLC .
  • Oxidation of Alcohol Precursors : Use mild oxidizing agents (e.g., MnO2_2) to convert 4-hydroxymethyl-1,3-benzodioxole to the aldehyde. Optimize reaction conditions to avoid over-oxidation to carboxylic acids .
  • Derivatization from Halogenated Analogs : Substitute 5-chloro-1,3-benzodioxole-4-carbaldehyde via nucleophilic displacement, followed by deprotection or reduction .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as aldehydes can be irritants .
  • First Aid Measures : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Waste Disposal : Classify as hazardous organic waste. Incinerate or treat via approved chemical degradation methods to avoid environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Iterative Refinement : Use SHELXL’s least-squares refinement to reconcile discrepancies between experimental (e.g., X-ray) and computational (e.g., DFT) data. Adjust parameters like thermal motion and occupancy for disordered atoms .
  • Cross-Validation with Analogues : Compare 1H^1\text{H}-NMR chemical shifts of this compound with derivatives (e.g., 4-hydroxybenzaldehyde) to identify anomalous peaks caused by solvent effects or impurities .
  • Error Analysis in Crystallography : Calculate R-factors and residual electron density maps to identify systematic errors (e.g., incorrect space group assignment) .

Q. What mechanistic insights guide the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • Aldehyde Activation : The electron-withdrawing benzodioxole ring enhances electrophilicity at the aldehyde carbon, favoring nucleophilic attack. Study kinetics using UV-Vis spectroscopy to track reaction progress .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in reactions with amines or Grignard reagents. Compare yields in DMF vs. THF to optimize conditions .
  • Steric Hindrance : Substituents on the benzodioxole ring (e.g., 5-chloro groups) may slow reactions due to steric effects. Use molecular modeling (e.g., Gaussian) to predict spatial constraints .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

Methodological Answer:

  • Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twins. Validate with Hooft parameter analysis to ensure reliability .
  • Disordered Solvent Molecules : Apply SQUEEZE (PLATON) to model diffuse electron density from solvent molecules, improving R-factor accuracy .
  • High-Resolution Limitations : For low-quality crystals, merge datasets from multiple crystals or use synchrotron radiation to enhance resolution .

Q. How can researchers design derivatives of this compound for bioactivity studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., hydroxyl, methoxy) at the 5-position to modulate lipophilicity and binding affinity. Test cytotoxicity via MTT assays .
  • Click Chemistry : Functionalize the aldehyde group with alkyne tags for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation with proteins or fluorophores .
  • Pharmacokinetic Optimization : Use logP calculations (e.g., via ChemDraw) to balance solubility and membrane permeability. Validate with in vitro ADME assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.